molecular formula C6HCl2F3N2O2 B3045689 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine CAS No. 111928-63-3

2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B3045689
CAS No.: 111928-63-3
M. Wt: 260.98 g/mol
InChI Key: FHDRVTJYXPBUPX-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine: is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The compound is notable for its applications in the agrochemical and pharmaceutical industries due to its unique chemical properties, which include high thermal stability and resistance to oxidative degradation .

Scientific Research Applications

Chemistry: In chemistry, 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound has applications in the development of pharmaceuticals, particularly in the synthesis of drugs that require high thermal stability and resistance to metabolic degradation. Its derivatives have been studied for their potential use as anti-inflammatory and anti-cancer agents .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its stability and reactivity make it an ideal candidate for the development of compounds that can withstand harsh environmental conditions while effectively controlling pests and weeds .

Mechanism of Action

The specific mechanism of action for 2,6-DC3N5TFP is context-dependent, as it is used in both agrochemicals and pharmaceuticals. Its biological activities are attributed to the combination of the unique physicochemical properties of the fluorine atom and the distinctive characteristics of the pyridine moiety . For example, it is utilized as an intermediate in the synthesis of fluazinam, a fungicide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine typically involves the chlorination and nitration of a trifluoromethylpyridine precursor. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine is unique due to the presence of both nitro and trifluoromethyl groups, which confer high thermal stability and resistance to oxidative degradation. These properties make it particularly valuable in applications requiring robust chemical stability .

Properties

IUPAC Name

2,6-dichloro-3-nitro-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F3N2O2/c7-4-2(6(9,10)11)1-3(13(14)15)5(8)12-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDRVTJYXPBUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556302
Record name 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111928-63-3
Record name 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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